molecular formula C16H18N6O2S B4445386 1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide

1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide

Cat. No.: B4445386
M. Wt: 358.4 g/mol
InChI Key: FAIYZWKFVASAEZ-UHFFFAOYSA-N
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Description

1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements. The triazole and benzimidazole moieties in this compound are known for their significant biological activities, making this compound of interest in various fields of scientific research.

Properties

IUPAC Name

1-[2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c17-14(24)10-5-7-21(8-6-10)13(23)9-25-16-20-19-15-18-11-3-1-2-4-12(11)22(15)16/h1-4,10H,5-9H2,(H2,17,24)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYZWKFVASAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NNC3=NC4=CC=CC=C4N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . Another method involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone and phenacyl bromides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole and benzimidazole moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide stands out due to its unique combination of triazole and benzimidazole moieties, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Biological Activity

The compound 1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C₁₃H₁₄N₄O₂S
  • Molecular Weight : 286.35 g/mol
  • CAS Number : Not specified in the available data.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo-benzimidazole have shown activity against various bacteria and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Microorganism Activity
Staphylococcus aureusModerate to strong
Escherichia coliWeak to moderate
Candida albicansModerate

Enzyme Inhibition

The compound's piperidine moiety is associated with enzyme inhibition activities. Specifically, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.

Enzyme IC50 Value (µM)
Acetylcholinesterase5.67
Urease2.14

These values indicate a promising potential for treating conditions such as Alzheimer's disease and urinary tract infections.

Anticancer Activity

The triazole and benzimidazole moieties are known for their anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

  • Mechanism of Action : Potential mechanisms include DNA intercalation and inhibition of topoisomerases.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of triazole derivatives against multiple pathogens. The results indicated that compounds similar to our target compound exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Study
    Research conducted on piperidine derivatives showed that several compounds demonstrated strong inhibitory effects on urease and AChE, highlighting their potential in treating related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide

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